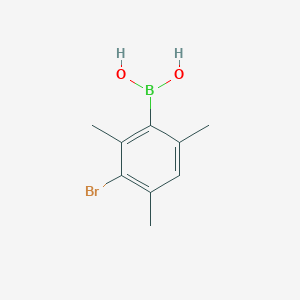

3-Bromo-2,4,6-trimethylphenylboronic acid

Description

Properties

IUPAC Name |

(3-bromo-2,4,6-trimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BBrO2/c1-5-4-6(2)9(11)7(3)8(5)10(12)13/h4,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQLVBOLIWMAIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1C)C)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584398 | |

| Record name | (3-Bromo-2,4,6-trimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-19-7 | |

| Record name | (3-Bromo-2,4,6-trimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2,4,6 Trimethylphenylboronic Acid

Overview of Established Arylboronic Acid Synthesis Routes

The preparation of arylboronic acids is a cornerstone of modern organic synthesis, largely due to their role as key coupling partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyura coupling. Several robust methods have been developed for their synthesis, each with distinct advantages and limitations.

Metal-Halogen Exchange and Electrophilic Borylation (e.g., Grignard Reagents)

One of the most traditional and widely used methods for creating a carbon-boron bond is through the reaction of an organometallic reagent with a boron electrophile. This typically involves a metal-halogen exchange to form an organolithium or Grignard reagent, which is then quenched with a trialkyl borate (B1201080).

The general sequence for this method is as follows:

Formation of the Organometallic Reagent: An aryl halide (Ar-X, where X = Br, I) is reacted with an electropositive metal, such as magnesium (to form a Grignard reagent, Ar-MgX) or an organolithium reagent like n-butyllithium (to form an aryllithium, Ar-Li). nih.gov

Electrophilic Borylation: The highly nucleophilic aryl-metal species attacks the electrophilic boron atom of a trialkyl borate, typically trimethyl borate or triisopropyl borate.

Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final arylboronic acid (Ar-B(OH)₂).

This method is particularly effective for aryl bromides and iodides. A general procedure for a similar sterically hindered compound, 2,4,6-trimethylphenylboronic acid, involves the dropwise addition of mesityl bromide to activated magnesium turnings in tetrahydrofuran (B95107) (THF), followed by reflux. The resulting Grignard reagent is then cooled and treated with freshly distilled trimethyl borate, stirred, and finally quenched with aqueous hydrochloric acid to yield the desired boronic acid.

| Reagent/Condition | Purpose |

| Aryl Bromide/Iodide | Starting material containing the aryl group |

| Magnesium or n-BuLi | To perform metal-halogen exchange, creating a nucleophilic carbon |

| Trialkyl Borate | Boron source (electrophile) |

| Acidic Workup | Hydrolysis of the boronate ester to the boronic acid |

Palladium-Catalyzed Borylation of Aryl Halides and Triflates

The advent of palladium-catalyzed cross-coupling reactions has provided a powerful and versatile alternative for arylboronic acid synthesis. The Miyaura borylation reaction, for instance, allows for the direct conversion of aryl halides and triflates into arylboronate esters. beilstein-journals.org This method offers excellent functional group tolerance, avoiding the often harsh conditions required for Grignard or organolithium formation. upenn.edunih.gov

The catalytic cycle typically involves:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide or aryl-triflate bond.

Transmetalation: A diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), transfers a boryl group to the palladium center.

Reductive Elimination: The arylboronate ester is released, and the palladium(0) catalyst is regenerated.

This process is highly efficient and has been adapted for a wide range of substrates, including those with sensitive functional groups. nih.gov The use of specific ligands can modulate the catalyst's activity, enabling the borylation of even less reactive aryl chlorides.

Diazotization of Arylamines and Sandmeyer Borylation

Arylamines serve as readily available and inexpensive starting materials that can be converted to arylboronates through a Sandmeyer-type reaction. This process involves the diazotization of a primary arylamine, followed by a borylation step.

The key steps are:

Diazotization: The arylamine is treated with a diazotizing agent, such as tert-butyl nitrite (B80452) or sodium nitrite in an acidic medium, to form a diazonium salt.

Borylation: The diazonium salt then reacts with a diboron reagent. This transformation is believed to proceed through a radical mechanism.

A significant advantage of this method is that it is metal-free, which prevents potential contamination of the boronic acid product with transition metals. This approach can be used to synthesize a variety of functionalized arylboronates that may be difficult to obtain through other routes.

Transition-Metal-Free Photoinduced Borylation of Haloarenes

Emerging techniques have focused on more environmentally benign synthetic routes. Transition-metal-free, photoinduced borylation of haloarenes represents a significant advance in this area. This method avoids the use of expensive and potentially toxic metal catalysts.

In this approach, a haloarene is subjected to UV or visible light irradiation in the presence of a diboron reagent. The photochemical activation of the aryl halide leads to the formation of an aryl radical, which is then trapped by the diboron reagent to form the carbon-boron bond. These reactions are often performed under mild conditions and exhibit broad functional group tolerance.

Specific Synthetic Strategies for Sterically Hindered Arylboronic Acids

The synthesis of 3-Bromo-2,4,6-trimethylphenylboronic acid is complicated by the presence of multiple substituents on the aromatic ring, which introduces significant steric hindrance.

Challenges in Synthesizing Highly Substituted Boronic Acids

Steric hindrance poses a major challenge in the synthesis of polysubstituted arylboronic acids. The bulky groups flanking the reaction center can impede the approach of reagents, leading to slower reaction rates or complete failure of the reaction.

Key Challenges:

Metal-Halogen Exchange: In the Grignard or lithiation pathway, the formation of the organometallic intermediate can be sluggish. Furthermore, the subsequent reaction with the trialkyl borate can be difficult as the bulky aryl-metal species struggles to approach the boron center of the borate ester. researchgate.net Extreme steric hindrance can lead to side reactions like protodeboronation, where the intermediate is quenched by a proton source before borylation can occur. researchgate.net

Palladium-Catalyzed Borylation: The oxidative addition of a sterically hindered aryl halide to the palladium center can be a difficult and rate-limiting step. The bulky substituents can prevent the necessary proximity between the metal and the carbon-halogen bond. However, the development of specialized ligands, such as bulky biaryl monophosphines, has enabled the successful borylation of some sterically hindered aryl bromides at lower catalyst loadings. nih.gov

Optimization of Reaction Conditions for Ortho-Substituted Systems

The presence of two methyl groups in the ortho positions relative to the boronic acid function in this compound introduces significant steric hindrance. This steric bulk profoundly influences both the synthesis of the compound itself and its subsequent participation in reactions like the Suzuki-Miyaura coupling.

When synthesizing ortho-substituted arylboronic acids via directed ortho-metalation (lithiation) followed by borylation, reaction conditions must be finely tuned to prevent side reactions. The choice of base is critical; sterically hindered lithium amides such as lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often more effective than less bulky bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). organic-chemistry.org The use of LTMP can minimize undesired nucleophilic attack on the directing group or other sensitive functionalities. organic-chemistry.org The borylation step also requires optimization, with bulky borate esters like triisopropyl borate often being employed to efficiently trap the unstable ortho-lithiated intermediate. organic-chemistry.org

In the context of utilizing these sterically demanding boronic acids in cross-coupling reactions, overcoming the steric hindrance is a major challenge. Standard palladium catalysts may prove ineffective. researchgate.net Optimization often involves screening specialized catalytic systems. The use of bulky, electron-rich phosphine (B1218219) ligands, such as AntPhos or BI-DIME, has been shown to facilitate couplings of di-ortho-substituted aryl halides. rsc.org These ligands promote the challenging reductive elimination step from the sterically crowded palladium center. The choice of base and solvent system is also crucial for maximizing yields and suppressing side reactions like protodeboronation. researchgate.net

| Parameter | Condition | Rationale / Observation |

| Base (for Lithiation) | Lithium 2,2,6,6-tetramethylpiperidide (LTMP) | Highly effective for generating ortho-lithiated species while minimizing side reactions due to its steric bulk. organic-chemistry.org |

| Borate Ester | Triisopropyl borate | Efficiently traps sterically hindered lithiated intermediates. organic-chemistry.org |

| Catalyst Ligand (for Coupling) | Bulky biaryl phosphines (e.g., AntPhos) | Overcomes steric hindrance, promoting efficient cross-coupling of di-ortho-substituted substrates. rsc.org |

| Base (for Coupling) | Various (e.g., K₃PO₄, Cs₂CO₃) | Choice of base can significantly impact yield and must be optimized for the specific substrates. researchgate.net |

| Solvent (for Coupling) | Aprotic solvents (e.g., Toluene, Dioxane) | The solvent can influence catalyst stability and reactivity; selection is system-dependent. researchgate.net |

Strategies for Introducing the Bromine Functionality

Two primary retrosynthetic strategies exist for the construction of this compound: (1) installation of the boronic acid group onto a pre-brominated aromatic core, and (2) late-stage bromination of a pre-existing arylboronic acid at the ipso position.

This synthetic route commences with an arene that already contains the bromine atom in the desired position. A logical precursor for this compound is 1,3-dibromo-2,4,6-trimethylbenzene (dibromomesitylene). rsc.org The strategy involves a selective halogen-metal exchange at one of the bromine positions, followed by quenching the resulting organometallic intermediate with an electrophilic boron source.

The key step is the regioselective formation of the aryl anion. This is typically achieved by treating the dibromo-arene with an organolithium reagent, such as n-BuLi or t-BuLi, at low temperatures. The resulting aryllithium species is then trapped with a trialkyl borate, like trimethyl borate or triisopropyl borate. nih.gov Subsequent hydrolysis of the intermediate boronate ester under acidic conditions yields the final boronic acid. Careful control of stoichiometry and temperature is essential to favor mono-lithiation and prevent the formation of diborylated or other undesired byproducts.

An alternative and often more regioselective approach is the ipso-bromination (also known as bromodeboronation) of 2,4,6-trimethylphenylboronic acid. This reaction involves the direct replacement of the C–B bond with a C–Br bond. This strategy is highly advantageous as it provides absolute control over the position of bromination, circumventing the regioselectivity issues that can plague direct electrophilic aromatic substitution on the electron-rich mesitylene (B46885) ring. acs.orgorganic-chemistry.org

The mechanism of ipso-bromination is an electrophilic substitution reaction at the carbon atom attached to the boron. nih.gov The reaction is significantly accelerated by the presence of a Lewis base. The base coordinates to the vacant p-orbital of the boron atom in the boronic acid, forming a tetracoordinate boronate "ate" complex. researchgate.netacs.org This complexation increases the electron density on the aryl ring and enhances the nucleophilicity of the ipso-carbon, making it more susceptible to attack by an electrophilic brominating species (Br⁺). researchgate.netresearchgate.netstrath.ac.uk The subsequent step involves the transfer of the aryl group from the boron center to the electrophile, which cleaves the C–B bond and forms the new C–Br bond. acs.org While early proposals for copper-catalyzed variants suggested complex oxidative addition/reductive elimination cycles, further studies have shown that a boronate-driven ipso-substitution pathway is often operational, where the anion of the copper salt can act as the Lewis base to form the reactive boronate intermediate. researchgate.netacs.orgresearchgate.net

Recent advancements have led to the development of efficient and environmentally friendly catalytic systems for ipso-bromination. A notable example is the use of copper(I) bromide (CuBr) as a catalyst in conjunction with Oxone and potassium bromide (KBr). acs.orgorganic-chemistry.orgacs.org

In this system, Oxone (potassium peroxymonosulfate) acts as a powerful oxidant that reacts with KBr to generate a reactive electrophilic brominating species in situ, believed to be hypobromous acid (HOBr). acs.orgorganic-chemistry.org While the reaction can proceed without a metal catalyst, the addition of a catalytic amount of CuBr has been shown to dramatically improve the reaction yield, increasing it from 63% to 97% under optimized conditions. acs.orgacs.org Mechanistic studies suggest that the role of CuBr is to catalyze the in situ generation of the reactive brominating species from the Oxone/KBr mixture. acs.orgorganic-chemistry.org

The optimization of this reaction has been explored, highlighting the importance of each component.

Data adapted from studies on arylboronic acids under similar conditions. acs.org

This catalytic method is performed under mild conditions (room temperature) and tolerates a wide array of functional groups, making it a highly practical and selective method for preparing bromoarenes. organic-chemistry.org

ipso-Bromination of Arylboronic Acids

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry, which aim to reduce waste, minimize hazards, and improve efficiency, are highly relevant to the synthesis of specialty chemicals like this compound. nih.gov

The catalytic ipso-bromination using the CuBr/Oxone/KBr system exemplifies several green chemistry principles. acs.orgresearchgate.net

Catalysis: The use of a catalytic amount of CuBr is preferable to stoichiometric reagents, which are consumed in the reaction and generate more waste. acs.org

Atom Economy: This method avoids the use of traditional brominating agents like N-bromosuccinimide (NBS) or elemental bromine (Br₂). organic-chemistry.org Instead, it generates the reactive brominating species in situ from simple, inexpensive salts. The primary byproduct is potassium sulfate, a benign and easily separable inorganic salt, leading to a cleaner reaction profile. acs.orgresearchgate.net

Safer Reagents and Conditions: Generating the brominating agent in situ from Oxone and KBr avoids the handling and storage of highly toxic and corrosive elemental bromine. acs.orgmdma.ch Furthermore, the reaction proceeds under mild ambient temperature and pressure, reducing energy consumption and enhancing safety. acs.orgorganic-chemistry.org

Waste Prevention: The high regio- and chemoselectivity of the ipso-bromination reaction prevents the formation of isomeric byproducts that would require separation and disposal, thus simplifying purification and minimizing waste streams. acs.orgorganic-chemistry.org This contrasts with direct electrophilic bromination of mesitylene, which could lead to a mixture of products.

By employing a catalytic, highly selective process with safer reagents and mild conditions, the ipso-bromination approach aligns well with the goals of sustainable chemical synthesis.

Solvent Selection and Reaction Efficiency

The selection of an appropriate solvent is critical in the synthesis of arylboronic acids via organometallic pathways. The solvent must effectively solvate and stabilize the highly reactive Grignard or organolithium intermediate, preventing its decomposition while facilitating its reaction with the boron-containing electrophile. For the synthesis of this compound, ethereal solvents are exclusively used.

Tetrahydrofuran (THF) is the most prevalent solvent for these reactions. google.comgoogle.comclockss.orgorganic-chemistry.org Its ability to coordinate with the lithium or magnesium center of the organometallic reagent enhances its stability and solubility, even at the extremely low temperatures required for the reaction, which are often around -78 °C. google.comchemicalbook.com The use of such low temperatures is crucial to prevent side reactions, such as the formation of Wurtz coupling byproducts or undesired reactions at other sites on the molecule. google.comgoogle.com

Reaction efficiency, typically measured by the isolated yield of the final product, is directly influenced by the solvent system. The synthesis of the closely related 2,4,6-trimethylphenylboronic acid from mesityl bromide via a Grignard reagent in THF reports a high yield of 85%. chemicalbook.com Similar high yields are expected for related syntheses under optimized conditions. clockss.org The reaction must be conducted under strictly anhydrous conditions, as any trace amounts of water will rapidly protonate and destroy the reactive organometallic intermediate, leading to a significant reduction in yield. acs.org

The following table summarizes the typical solvents and conditions used for the synthesis of sterically hindered arylboronic acids and their impact on reaction efficiency.

| Solvent | Typical Reagent | Temperature (°C) | Key Role of Solvent | Typical Yield Range (%) |

| Tetrahydrofuran (THF) | n-Butyllithium or Grignard | -78 to 25 | Stabilizes organometallic intermediate; good solubility at low temperatures. google.comclockss.org | 80-95 |

| Diethyl Ether (Et₂O) | n-Butyllithium or Grignard | -78 to 35 | Effective for Grignard formation; lower boiling point can be a limitation. | 75-90 |

| Cyclopentyl methyl ether (CPME) | Organolithium reagents | -78 to 25 | Higher boiling point and lower peroxide formation risk; used in challenging lithiations. bris.ac.uk | Variable; effective for complex substrates. |

Atom Economy and Waste Minimization

C₉H₁₀Br₂ + C₄H₉Li + B(OCH(CH₃)₂)₃ → C₉H₁₂BBrO₂ + LiBr + C₄H₁₀ + 2 (CH₃)₂CHOH

To calculate the theoretical atom economy:

Molecular Weight of Desired Product (C₉H₁₂BBrO₂): 242.91 g/mol

Molecular Weight of Reactants:

1,3-dibromo-2,4,6-trimethylbenzene (C₉H₁₀Br₂): 277.99 g/mol

n-Butyllithium (C₄H₉Li): 64.06 g/mol

Triisopropyl borate (B(OC₃H₇)₃): 188.08 g/mol

Total Mass of Reactants: 277.99 + 64.06 + 188.08 = 530.13 g/mol

Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 Atom Economy = (242.91 / 530.13) x 100 ≈ 45.8%

This calculation shows that less than half of the mass of the reactants is incorporated into the final product. The major byproducts that constitute waste are lithium bromide, butane, and isopropanol (B130326) generated during the reaction and subsequent hydrolysis.

Strategies for waste minimization in this synthesis focus on maximizing reaction yield and procedural efficiency. researchgate.net

One-Pot Synthesis: This reaction is almost always performed as a "one-pot" procedure, where the organolithium intermediate is generated and immediately used without isolation. clockss.orgnih.gov This approach significantly reduces waste by eliminating the need for solvents and materials associated with intermediate purification steps.

Yield Optimization: Maximizing the conversion of the starting material to the product is the most direct way to minimize waste. This involves careful control of reaction parameters like temperature, stoichiometry of reagents, and reaction time to prevent the formation of side products.

Byproduct Management: The primary waste products are inorganic salts (e.g., LiBr) and simple organic molecules (butane, isopropanol). These are relatively easy to separate from the desired organic product during the aqueous workup, simplifying waste stream management compared to syntheses that generate complex, difficult-to-separate organic byproducts.

Reactivity and Transformations of 3 Bromo 2,4,6 Trimethylphenylboronic Acid

Cross-Coupling Reactions Involving 3-Bromo-2,4,6-trimethylphenylboronic Acid

Cross-coupling reactions are a cornerstone of contemporary synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is a versatile substrate for these transformations, primarily participating through its boronic acid functionality.

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that couples an organoboron compound with an organohalide or triflate. It is a powerful tool for the synthesis of biaryls, polyolefins, and styrenes.

The structure of this compound, with methyl groups at both ortho positions (positions 2 and 6), presents a significant degree of steric hindrance around the boronic acid moiety. This steric bulk can profoundly influence the efficiency of the Suzuki-Miyaura coupling reaction. Generally, increased steric hindrance on either the organoboron compound or the coupling partner can slow down the rate of reaction by impeding the approach of the reactants to the palladium catalyst.

While specific quantitative studies on the steric effects of the three methyl groups in this compound are not extensively detailed in the available literature, it is a well-established principle in Suzuki-Miyaura couplings that sterically hindered arylboronic acids require carefully optimized reaction conditions to achieve good yields. The presence of ortho-substituents can particularly hinder the crucial transmetalation step of the catalytic cycle.

To overcome the challenges posed by steric hindrance in substrates like this compound, specialized catalyst systems have been developed. These systems often employ bulky and electron-rich phosphine (B1218219) ligands that promote the formation of monoligated palladium(0) species, which are believed to be the active catalysts in the coupling of sterically demanding substrates.

Examples of ligand classes that have proven effective for the Suzuki-Miyaura coupling of sterically hindered arylboronic acids include:

Biarylphosphines: Ligands such as SPhos, XPhos, and Buchwald's generation of biarylphosphine ligands are known to be highly effective for coupling sterically congested partners.

N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and can form very stable and active palladium complexes capable of facilitating difficult couplings.

The choice of base and solvent also plays a critical role. Weaker bases like potassium carbonate or phosphate (B84403) are often preferred to minimize side reactions, and aprotic polar solvents such as dioxane, toluene, or dimethylformamide are commonly used.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Sterically Hindered Arylboronic Acids

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 80-110 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 |

| [Pd(IPr)(cin)Cl] | (IPr) | Cs₂CO₃ | THF | 60-80 |

This table represents typical conditions for sterically hindered couplings and it is anticipated that similar systems would be effective for this compound.

The transmetalation step is a critical part of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. While mechanistic studies specifically utilizing this compound are not prevalent in the literature, the general mechanism for sterically hindered arylboronic acids is understood to proceed through one of two primary pathways. nih.govacs.org

The first, the "boronate pathway," involves the activation of the boronic acid by a base to form a more nucleophilic boronate species, which then reacts with the palladium(II) halide complex. The second, the "oxo-palladium pathway," involves the formation of a palladium(II) hydroxide (B78521) complex, which then reacts with the neutral boronic acid. nih.gov

For sterically hindered boronic acids, the transmetalation step is often the rate-limiting step. The bulky substituents can impede the formation of the necessary intermediate where both the organic group from the boronic acid and the organic group from the organohalide are coordinated to the palladium center. Computational and experimental studies on other sterically hindered systems suggest that the transition state for transmetalation is highly sensitive to the steric profile of the reactants. nih.gov

Beyond the Suzuki-Miyaura reaction, arylboronic acids can participate in other palladium-catalyzed transformations. One such area of growing importance is C-H functionalization, where a C-H bond is directly converted into a C-C or C-heteroatom bond. However, a review of the scientific literature did not yield specific examples of this compound being utilized in palladium-catalyzed C-H functionalization reactions.

Copper-catalyzed oxidative coupling reactions, often referred to as Chan-Lam or Chan-Evans-Lam couplings, typically involve the formation of a carbon-heteroatom bond. While these reactions can utilize arylboronic acids, specific instances of this compound participating in copper-catalyzed oxidative coupling reactions are not well-documented in the surveyed literature.

Suzuki-Miyaura Cross-Coupling Reactions

Functional Group Interconversions on this compound

Functional group interconversions of this compound allow for the strategic modification of the molecule at its boronic acid, bromine, or methyl functionalities. These transformations are essential for incorporating this sterically hindered building block into more complex molecular architectures.

The boronic acid group, -B(OH)₂, is a versatile functional handle that can undergo several key transformations.

Esterification: Boronic acids readily react with diols to form cyclic boronate esters. This reaction is often reversible and is used to protect the boronic acid moiety or to facilitate purification. For a sterically hindered boronic acid like this compound, the rate of esterification might be slower compared to unhindered arylboronic acids. Common reagents for this transformation include pinacol, ethylene (B1197577) glycol, and N-methyliminodiacetic acid (MIDA). The formation of a MIDA boronate ester is particularly useful as it renders the boron group inert to certain cross-coupling conditions, allowing for selective reactions at other sites on the molecule.

Anhydride Formation: Boronic acids can dehydrate, typically under heating or with a dehydrating agent, to form boroxines, which are cyclic anhydrides containing a six-membered B-O-B ring. Commercial samples of boronic acids, including related compounds like 2,4,6-trimethylphenylboronic acid, often contain varying amounts of their corresponding boroxine (B1236090). This equilibrium between the free boronic acid and the boroxine is an important characteristic of this class of compounds.

| Reaction Type | Reagent(s) | Product | Notes |

|---|---|---|---|

| Esterification | Pinacol, Ethylene Glycol, MIDA | Cyclic Boronate Ester | Used for protection and purification. Steric hindrance can affect reaction rates. |

| Anhydride Formation | Dehydration (Heat) | Boroxine (Cyclic Anhydride) | Exists in equilibrium with the boronic acid. |

The bromine atom on the aromatic ring serves as a versatile point for modification, primarily through palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): Generally, aryl halides are unreactive towards nucleophilic aromatic substitution unless the ring is activated by strong electron-withdrawing groups in the ortho and/or para positions. The aromatic ring of this compound is electron-rich due to the three methyl groups, making it a poor substrate for SNAr reactions under standard conditions. The reaction is not favored as it would require a nucleophile to attack an electron-rich ring and displace the bromide.

Cross-Coupling Reactions: The bromine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The significant steric hindrance from the two ortho-methyl groups is a critical factor influencing the feasibility and efficiency of these reactions.

Suzuki-Miyaura Coupling: This reaction would involve coupling the bromine atom with another organoboron compound. wikipedia.orgrsc.orgsigmaaldrich.com However, since the starting material itself is a boronic acid, this would typically be performed after converting the initial boronic acid to a less reactive boronate ester (e.g., a MIDA ester) to achieve chemoselectivity. The steric hindrance around the bromine would necessitate the use of specialized bulky phosphine ligands (like SPhos or XPhos) and robust reaction conditions to achieve good yields. wikipedia.org

Stille Coupling: This involves coupling with an organotin reagent. Similar to the Suzuki coupling, steric hindrance is a major challenge, but the reaction is known to tolerate a wide range of functional groups. nih.gov

Heck Coupling: This reaction couples the aryl bromide with an alkene. The steric hindrance would likely disfavor this reaction, requiring highly active catalyst systems. biodeep.cnchemicalbook.com

Sonogashira Coupling: This reaction forms a C-C bond with a terminal alkyne. It is a powerful tool for introducing alkynyl moieties, though steric hindrance can again be a limiting factor. sigmaaldrich.comchemspider.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine. This is a highly effective method for synthesizing aryl amines, and catalyst systems with bulky ligands have been developed to couple sterically hindered substrates. organic-chemistry.orgnih.gov

| Reaction Name | Coupling Partner | Bond Formed | Key Challenge |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron reagent | C(sp²)–C(sp²) / C(sp²)–C(sp³) | Steric hindrance, requires bulky ligands |

| Stille | Organotin reagent | C(sp²)–C(sp²) / C(sp²)–C(sp³) | Steric hindrance, toxicity of tin reagents |

| Heck | Alkene | C(sp²)–C(sp²) | Steric hindrance |

| Sonogashira | Terminal Alkyne | C(sp²)–C(sp) | Steric hindrance |

| Buchwald-Hartwig | Amine | C(sp²)–N | Steric hindrance, requires specialized catalysts |

The three methyl groups on the aromatic ring are generally unreactive. However, under specific and often harsh conditions, they can undergo reactions such as free-radical halogenation or oxidation.

Free-Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), it is possible to halogenate the benzylic position of the methyl groups. The selectivity between the different methyl groups would be low, likely resulting in a mixture of products.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize benzylic carbons that have at least one hydrogen atom to carboxylic acids. Applying such conditions to this compound would likely lead to oxidation of one or more methyl groups, and potentially decomposition of the boronic acid moiety.

These reactions are generally less controlled and less synthetically useful for this specific substrate compared to the transformations at the boronic acid and bromine positions.

Multicomponent Reactions Involving Arylboronic Acids

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. Arylboronic acids are key components in several MCRs, most notably the Petasis Borono-Mannich reaction.

The Petasis Borono-Mannich (PBM) reaction is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid. nih.govacs.org This reaction is a versatile method for synthesizing a wide variety of substituted amines, including α-amino acids. lookchem.comnih.gov The general mechanism involves the formation of an iminium ion intermediate from the amine and carbonyl, which then reacts with a boronate species formed from the boronic acid. The aryl group from the boron is transferred to the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond.

The scope of the Petasis reaction is broad, but it can be sensitive to steric hindrance on the reaction components. The use of a highly hindered boronic acid like this compound presents a significant challenge.

Scope: Research has shown that sterically demanding arylboronic acids can participate in the Petasis reaction, but often with reduced efficiency. Electron-rich arylboronic acids tend to be more reactive in the PBM reaction. The three electron-donating methyl groups on this compound would electronically favor the reaction, but this is counteracted by the severe steric bulk of the two ortho-methyl groups. These ortho substituents hinder the approach to the boron atom and can impede the formation of the necessary reactive intermediates. Consequently, reactions involving this substrate would likely require forcing conditions (e.g., higher temperatures, longer reaction times) and may result in lower yields compared to less hindered boronic acids like phenylboronic acid. Some studies have noted that highly hindered boronic acids, such as 2,6-dimethylphenylboronic acid, can fail to give the desired product under certain conditions.

Petasis Borono-Mannich Reaction

Mechanistic Considerations of the Petasis Reaction

The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines, such as α-amino acids. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is valued for its operational simplicity and tolerance of a wide range of functional groups. wikipedia.org

The mechanism of the Petasis reaction involves a series of equilibrium steps. organic-chemistry.org It begins with the condensation of the amine and the carbonyl compound (e.g., an aldehyde) to form a carbinolamine, which then dehydrates to generate an iminium ion. The boronic acid, in this case, this compound, then plays a crucial role. It reacts with an intermediate, often the carbinolamine or a species with a hydroxyl group, to form a tetracoordinate boronate "ate" complex. researchgate.netresearchgate.net This activation step is frequently facilitated by an adjacent hydroxyl group on one of the reactants, such as in α-hydroxy aldehydes or salicylaldehydes. researchgate.net

The key carbon-carbon bond-forming step is the irreversible intramolecular transfer of the aryl group (the 3-bromo-2,4,6-trimethylphenyl moiety) from the boron atom of the "ate" complex to the electrophilic carbon of the iminium ion. wikipedia.orgorganic-chemistry.org The irreversibility of this final step provides a significant thermodynamic driving force for the reaction, leading to high yields where the classic Mannich reaction might fail. organic-chemistry.org

Structural Influence of this compound:

The reactivity of this compound in the Petasis reaction is significantly influenced by its substitution pattern.

Steric Hindrance: The two ortho-methyl groups impose considerable steric bulk around the boron center. This can hinder the initial formation of the boronate "ate" complex. Consequently, reactions involving this boronic acid may require more forcing conditions, such as elevated temperatures or microwave irradiation, to overcome the high energy barrier associated with sterically hindered substrates. researchgate.netorganic-chemistry.org

The reaction tolerates a broad scope of amines, including secondary and sterically hindered primary amines, as well as various carbonyl components, with glyoxylic acid being a common choice for the synthesis of unnatural α-amino acids. organic-chemistry.orgorganic-chemistry.org

Passerini-Type Reactions

The classic Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgchemistnotes.com Recently, variations of this reaction have been developed where boronic acids act as carbon nucleophiles, culminating in a Passerini-type three-component coupling. researchgate.net This novel approach expands the scope of the Passerini reaction to synthesize diverse α-hydroxyketones. researchgate.net

In this boronic acid variant, the proposed mechanism deviates from the classic pathway. It is hypothesized that the aldehyde, isocyanide, and boronic acid (like this compound) interact to form a key four-coordinated boron "ate" nitrilium intermediate. This intermediate then undergoes a 1,4-aryl migration from the boron center to the carbon of the nitrilium species. Subsequent hydrolysis of the resulting imine furnishes the final α-hydroxyketone product.

The reaction conditions are crucial, with studies showing that a basic reaction medium can promote the transformation by sequestering the boronic acid byproduct. researchgate.net

Table 1: Substrate Scope of Boronic Acids in a Passerini-Type Reaction This table presents data for various arylboronic acids to illustrate the reaction's scope. The reactivity of this compound can be inferred from these examples.

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | 3,4-Dimethylphenylboronic acid | 5a | 72 |

| 2 | 4-Methylphenylboronic acid | 5b | 68 |

| 3 | 4-(tert-Butyl)phenylboronic acid | 5c | 65 |

| 4 | 4-Methoxyphenylboronic acid | 5e | 85 |

| 5 | Thiophen-2-ylboronic acid | 5n | 71 |

| 6 | N-Boc-indol-5-ylboronic acid | 5s | 68 |

Data sourced from a study on Passerini-type reactions of boronic acids. researchgate.net

Expected Reactivity of this compound:

The participation of this compound in this reaction would again be governed by steric and electronic factors. While electron-rich arylboronic acids generally show good reactivity, electron-deficient ones, such as halobenzene boronic acids, may yield only trace amounts of product due to their lower nucleophilicity. researchgate.net The electron-rich nature of the trimethyl-substituted ring of the target compound would favor the reaction, but the significant steric hindrance from the ortho-substituents could impede the formation of the necessary intermediates, potentially leading to lower yields compared to less hindered analogues.

Ugi Reactions

The Ugi reaction is a four-component reaction (U-4CR) that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is a cornerstone of multicomponent reaction chemistry, celebrated for its high atom economy and ability to rapidly generate complex, peptide-like molecules. wikipedia.orgillinois.edu

The established mechanism proceeds through the initial formation of an imine from the amine and carbonyl component. wikipedia.org Protonation of the imine by the carboxylic acid forms an iminium ion. This electrophilic species is then attacked by the nucleophilic isocyanide, generating a nitrilium ion intermediate. This intermediate is finally trapped by the carboxylate anion, which, after a subsequent Mumm rearrangement (an intramolecular acyl transfer from oxygen to nitrogen), yields the stable bis-amide product. wikipedia.org All steps leading up to the Mumm rearrangement are reversible, making the final acyl transfer the driving force of the reaction. wikipedia.org

While the classic Ugi reaction does not directly involve a boronic acid as one of the four core components, boronic acid functionalities can be incorporated into any of the starting materials (aldehyde, amine, or carboxylic acid). This strategy allows for the synthesis of complex boronic acid-containing scaffolds that can be used in subsequent transformations, such as the Suzuki-Miyaura coupling. For example, using a formyl-phenylboronic acid as the aldehyde component in an Ugi reaction allows the boronic acid moiety to be carried through the reaction and embedded into the final α-acylamino amide product.

Expected Role of this compound:

To incorporate the 3-bromo-2,4,6-trimethylphenyl group into an Ugi product, one would need to start with a derivative of this compound that contains one of the required functional groups (e.g., an aldehyde, amine, or carboxylic acid). For instance, if a hypothetical 4-formyl-3-bromo-2,5,6-trimethylphenylboronic acid were used, the boronic acid would be part of the final product scaffold. The steric hindrance of the mesityl-like group would be a factor in the initial imine formation but would be less likely to interfere with the subsequent steps of the Ugi mechanism, which occur at a different part of the molecule.

Synthesis of Stereogenic-at-Boron Fluorophores

A modern application of multicomponent reactions involving boronic acids is the synthesis of complex fluorophores where the boron atom itself is a stereogenic center. rsc.orgrsc.orgresearchgate.net These chiral-at-boron chromophores are of interest for their unique photophysical and chiroptical properties. rsc.orgchemistryviews.org

A recently developed one-step, three-component synthesis produces a class of fluorophores known as BOSPYR dyes. This reaction involves the condensation of a salicylaldehyde, a 2-formylpyrrole hydrazone, and an arylboronic acid, such as this compound. rsc.orgmetu.edu.tr In this transformation, the boronic acid acts as a locking unit, forming a stable, tetracoordinate, four-fused-ring system. metu.edu.tr Because the boron atom becomes bonded to four different ligand environments within the final dye structure, it becomes a stereogenic center. rsc.org

The resulting fluorophores can be separated into their respective enantiomers via chiral HPLC. rsc.orgmetu.edu.tr These dyes typically absorb and emit light in the visible spectrum and are characterized by large Stokes shifts and fluorescence that is sensitive to environmental viscosity. rsc.orgrsc.org

Table 2: Representative Components in the Synthesis of BOSPYR Dyes

| Component Type | Example Reactant |

| Salicylaldehyde Derivative | Salicylaldehyde (2a) |

| Arylboronic Acid | Phenylboronic acid (3a) |

| 2-Formylpyrrole Hydrazone | 2-Formylpyrrole hydrazone (4a) |

Data sourced from a study on the multicomponent synthesis of stereogenic-at-boron fluorophores. metu.edu.tr

Influence of this compound:

The incorporation of the 3-bromo-2,4,6-trimethylphenyl group as the arylboronic acid component directly influences the properties of the resulting BOSPYR fluorophore.

Photophysical Properties: The electronic nature of the aryl substituent on the boron can tune the absorption and emission wavelengths of the fluorophore. The electron-rich, substituted phenyl ring can modulate the energy levels of the molecular orbitals involved in the electronic transitions, thereby altering the color and quantum yield of the dye. metu.edu.tr The presence of the heavy bromine atom could also potentially influence photophysical pathways, such as intersystem crossing.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. A typical DFT calculation for 3-Bromo-2,4,6-trimethylphenylboronic acid would likely employ a functional such as B3LYP with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

Such calculations would yield crucial information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this compound, the electron-withdrawing nature of the bromine atom and the electron-donating methyl groups would influence these orbital energies.

Another important output is the molecular electrostatic potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, negative potential would be expected around the oxygen atoms of the boronic acid group and the bromine atom, indicating sites susceptible to electrophilic attack. Positive potential would likely be concentrated around the acidic protons of the hydroxyl groups.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as illustrations of the data that would be obtained from a DFT calculation. They are based on typical values for similarly substituted phenylboronic acids.

Molecular Dynamics Simulations for Conformational Analysis

Due to the presence of bulky methyl groups ortho to the boronic acid moiety, this compound is expected to exhibit significant steric hindrance, which will dictate its preferred conformation. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and conformational landscape of the molecule.

An MD simulation would model the movement of atoms over time by solving Newton's equations of motion. This would allow for the exploration of the potential energy surface and the identification of low-energy conformers. A key aspect to investigate would be the rotational barrier around the C-B bond. The steric clash between the ortho-methyl groups and the hydroxyl groups of the boronic acid would likely lead to a high rotational barrier, restricting the free rotation of the boronic acid group. The dihedral angle between the phenyl ring and the B(OH)₂ plane would be a critical parameter to monitor.

Table 2: Expected Conformational Parameters from Molecular Dynamics Simulations

| Parameter | Expected Finding | Rationale |

| C-B Bond Rotation | High energy barrier | Steric hindrance from ortho-methyl groups. |

| Phenyl-B(OH)₂ Dihedral Angle | Non-planar (likely near 90°) | To minimize steric repulsion between ortho-substituents and the boronic acid group. |

| Stable Conformers | Limited number of distinct low-energy conformers | Restricted rotation due to steric hindrance. |

Note: These findings are based on established principles of conformational analysis for sterically hindered molecules.

Predicting Reactivity and Selectivity through Computational Modeling

Computational modeling can be a predictive tool for understanding the reactivity and selectivity of this compound in chemical reactions, such as the Suzuki-Miyaura cross-coupling. By modeling the reaction mechanism, including transition states and intermediates, chemists can gain insights into the factors that control the reaction outcome.

For instance, modeling the transmetalation step in a Suzuki coupling would involve calculating the energy profile for the transfer of the aryl group from boron to the palladium catalyst. The steric bulk of the ortho-methyl groups would be expected to influence the rate of this step. Computational models can also help in understanding the role of the bromine substituent. While electronically withdrawing, its position might also influence the regioselectivity of reactions if other reactive sites were present.

Investigation of Steric and Electronic Effects on Boron Acidity

The acidity of a boronic acid is a measure of its Lewis acidity, which is its ability to accept a pair of electrons. This is a crucial parameter, for example, in the context of its use in sensors for saccharides. The pKa of a boronic acid can be predicted computationally.

For this compound, both steric and electronic effects will modulate its acidity.

Electronic Effects: The three methyl groups are electron-donating, which would tend to decrease the acidity of the boronic acid by increasing the electron density on the boron atom. Conversely, the bromine atom is electron-withdrawing, which would increase the acidity. The net electronic effect would be a balance of these opposing influences.

Steric Effects: The two ortho-methyl groups create a sterically crowded environment around the boron center. This steric hindrance can impede the approach of a Lewis base (like a hydroxide (B78521) ion), which could lead to a decrease in the observed acidity.

Computational methods can disentangle these effects. For example, the fluoride (B91410) ion affinity (FIA) can be calculated as a theoretical measure of Lewis acidity. By comparing the calculated FIA of this compound with that of less substituted analogues, the impact of the substituents can be quantified.

Table 3: Analysis of Substituent Effects on Boron Acidity

| Effect | Substituent(s) | Expected Impact on Acidity | Rationale |

| Electronic (Donating) | 2,4,6-Trimethyl | Decrease | Increased electron density on the boron atom. |

| Electronic (Withdrawing) | 3-Bromo | Increase | Decreased electron density on the boron atom, making it a better electron acceptor. |

| Steric Hindrance | 2,6-Dimethyl | Decrease | Impedes the approach of a base to the boron center. |

Applications and Emerging Research Areas

Role in Medicinal Chemistry and Drug Discovery

The incorporation of boron, specifically in the form of boronic acids, into drug candidates has become a validated and successful strategy in modern medicinal chemistry. nih.govmdpi.com The unique electronic characteristics of the boron atom, which can reversibly form covalent bonds with biological nucleophiles, have led to the development of potent enzyme inhibitors and other therapeutics. mdpi.comnih.gov 3-Bromo-2,4,6-trimethylphenylboronic acid represents a sophisticated structural motif within this class, offering researchers a tool with specific steric and electronic properties for designing next-generation pharmaceuticals.

Boronic acids have emerged as a privileged class of enzyme inhibitors, primarily targeting serine proteases. researchgate.net The underlying mechanism involves the electrophilic boron atom, which readily accepts an electron pair from the hydroxyl group of a catalytic serine residue in an enzyme's active site. nih.gov This interaction forms a stable, tetrahedral boronate adduct, mimicking the transition state of substrate hydrolysis and thereby inhibiting the enzyme's function.

Two prominent examples of this inhibitory mechanism are found in proteasome and β-lactamase inhibitors.

Proteasome Inhibitors: The proteasome is a critical cellular complex responsible for protein degradation. Its inhibition is a key strategy in cancer therapy, particularly for multiple myeloma. Bortezomib (Velcade®), the first-in-class proteasome inhibitor approved by the FDA, is a dipeptidyl boronic acid that effectively targets the chymotrypsin-like activity of the 26S proteasome. nih.govnih.govmdpi.com Following its success, other boronic acid-based proteasome inhibitors like Ixazomib have also been developed. mdpi.commdpi.com

Beta-Lactamase Inhibitors: Bacterial resistance to β-lactam antibiotics is a major global health threat, often mediated by β-lactamase enzymes that hydrolyze and inactivate the antibiotic. Boronic acid derivatives have been developed as potent inhibitors of these enzymes. nih.govfrontiersin.org Vaborbactam, a cyclic boronic acid, is a recently approved β-lactamase inhibitor that restores the efficacy of partnered antibiotics against resistant bacteria. nih.govnih.govmdpi.com

While direct studies on this compound as an enzyme inhibitor are not prominent, its structure is relevant. The aryl group of a boronic acid inhibitor makes crucial interactions with the enzyme's binding pocket, influencing potency and selectivity. The sterically bulky 2,4,6-trimethylphenyl group could be used to probe active sites with large hydrophobic pockets, while the bromo-substituent offers a vector for further chemical modification to optimize binding.

Table 1: Representative Boronic Acid-Based Enzyme Inhibitors

| Inhibitor | Target Enzyme | Therapeutic Application | Mechanism of Action |

|---|---|---|---|

| Bortezomib | 26S Proteasome | Multiple Myeloma | Forms a stable boronate adduct with the active site threonine residue. nih.gov |

| Ixazomib | 26S Proteasome | Multiple Myeloma | Similar to Bortezomib, reversibly inhibits the proteasome. mdpi.com |

| Vaborbactam | Serine β-Lactamases | Bacterial Infections | Covalently binds to the active site serine to inactivate the enzyme. nih.gov |

The success of Bortezomib catalyzed a surge of interest in boron-containing compounds as viable drug candidates, leading to several FDA-approved medicines. mdpi.comresearchgate.net Boron's unique ability to act as a Lewis acid and engage in reversible covalent interactions makes it an attractive element for drug design. mdpi.comnih.gov This has expanded the scope of boron chemistry into various therapeutic areas beyond oncology and infectious diseases. nih.govrsc.org

Compounds like this compound are valuable as versatile building blocks in the synthesis of more complex potential therapeutics. The boronic acid functional group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. Concurrently, the bromine atom on the aromatic ring serves as an additional handle for similar palladium-catalyzed reactions, allowing for the construction of elaborate molecular architectures. This dual reactivity enables medicinal chemists to systematically build and optimize novel drug scaffolds.

Table 2: FDA-Approved Boron-Containing Drugs

| Drug Name | Chemical Class | Year of Approval | Primary Indication |

|---|---|---|---|

| Bortezomib | Dipeptidyl Boronic Acid | 2003 | Multiple Myeloma. mdpi.comnih.gov |

| Tavaborole | Benzoxaborole | 2014 | Onychomycosis (toenail fungus). nih.govrsc.org |

| Ixazomib | Dipeptidyl Boronic Acid | 2015 | Multiple Myeloma. mdpi.commdpi.com |

| Crisaborole | Benzoxaborole | 2017 | Atopic Dermatitis (Eczema). nih.gov |

| Vaborbactam | Cyclic Boronic Acid | 2017 | Complicated Urinary Tract Infections. nih.govnih.gov |

A critical consideration for the use of boronic acids in biological systems is their stability, particularly against oxidation. nih.gov Arylboronic acids can undergo oxidative degradation, often initiated by reactive oxygen species (ROS), which can convert the boronic acid to a phenol. researchgate.netmdpi.com This metabolic instability can limit the therapeutic utility of a compound. nih.gov

Research has shown that the stability of arylboronic acids can be significantly enhanced through structural modifications. researchgate.net One effective strategy is the introduction of bulky substituents at the ortho positions of the aromatic ring, adjacent to the boronic acid group. nih.gov The 2,4,6-trimethylphenyl (mesityl) group in this compound is a prime example of this steric shielding. The two ortho-methyl groups physically hinder the approach of oxidizing agents to the boron center, thereby slowing the rate of degradation. nih.govacs.org This increased stability can lead to a longer biological half-life and improved pharmacokinetic properties, making sterically hindered boronic acids like this one attractive scaffolds for drug development.

Application in Material Science

Beyond medicine, boronic acids are foundational in the design of advanced materials, particularly for molecular recognition and sensing applications. Their ability to bind reversibly with diol-containing molecules forms the basis for creating responsive materials. rsc.orgnih.gov

The interaction between boronic acids and diols, such as those found in carbohydrates, is a reversible covalent reaction that forms cyclic boronate esters. rsc.orgnih.gov This binding event can be engineered to produce a measurable signal, most commonly a change in fluorescence, creating a chemical sensor. rsc.org

Fluorescent sensors based on boronic acids are designed by coupling a boronic acid recognition unit to a fluorophore (a molecule that emits light). rsc.orgnih.gov In a typical design, the interaction between the boronic acid and the fluorophore in the unbound state leads to fluorescence quenching. When the sensor is introduced to a solution containing carbohydrates, the boronic acid binds to the diol units on the sugar. acs.org This binding event alters the electronic properties of the boron center, disrupting the quenching mechanism and causing an increase in fluorescence intensity. acs.orgnih.gov

This principle allows for the detection and quantification of specific carbohydrates, which is of great interest for monitoring blood glucose in diabetes management and for detecting cancer-related carbohydrate biomarkers. nih.govrsc.org A compound like this compound could serve as the carbohydrate-binding component in such a sensor. It would first need to be chemically linked to a suitable fluorophore. The inherent properties of the aryl ring, including its steric bulk and the electronic influence of its substituents, would modulate the binding affinity and selectivity of the sensor for different carbohydrates. nih.gov

Table 3: Principle of Boronic Acid-Based Fluorescent Sensors

| State | Interaction | Fluorescence |

|---|---|---|

| Unbound | Intramolecular interaction between fluorophore and boronic acid may lead to quenching. | OFF (Low) |

| Bound | Boronic acid binds to carbohydrate diol, forming a cyclic boronate ester. | ON (High) |

Boronic Acid-Based Sensors

Electrochemical Sensors for Biomolecules

Boronic acids are widely recognized for their ability to form reversible covalent bonds with compounds containing cis-diol groups, such as saccharides (e.g., glucose) and other biomolecules. rsc.orgresearchgate.net This interaction is the foundation for their use in electrochemical sensors. rsc.orgresearchgate.net When a boronic acid-functionalized electrode binds with a target diol-containing analyte, it can alter the electrochemical properties of the sensor system, generating a detectable signal. researchgate.net While specific studies on this compound as a sensor component are not available, its core boronic acid group possesses this inherent diol-binding capability.

Smart Polymers and Hydrogels

The reversible nature of the boronic acid-diol interaction also makes this class of compounds valuable for the development of "smart" materials, such as responsive polymers and hydrogels. researchgate.net These materials can change their physical properties, such as swelling or shrinking, in response to specific stimuli like changes in pH or the concentration of glucose. For instance, polymers functionalized with boronic acids have been synthesized to create glucose-responsive systems, which have potential applications in drug delivery. nih.gov

Catalysis and Organocatalysis

In the field of synthetic organic chemistry, boronic acids are staple reagents, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. wikipedia.orgmdpi.com This reaction is a powerful method for forming carbon-carbon bonds. In this context, this compound would serve as a building block—a reagent that provides the 3-bromo-2,4,6-trimethylphenyl group to a target molecule—rather than as a catalyst itself. mdpi.com The use of this specific compound as an organocatalyst, where the molecule itself facilitates a chemical reaction without being consumed, is not described in the existing literature.

Environmental and Sustainable Chemistry Considerations

The environmental profile of boronic acids is a significant aspect of their utility in modern chemistry, aligning with the principles of green chemistry. nih.gov

Low Toxicity and Degradation to Boric Acid

Boron-containing compounds, particularly boronic acids, are generally considered to have low toxicity. mdpi.comnih.gov This contrasts with early misconceptions about their safety and has contributed to their growing use in medicinal chemistry and other fields. bohrium.com Studies on various boronic acids indicate a favorable toxicological profile, though it is recognized that each compound possesses its own specific characteristics. nih.govresearchgate.net

A key feature contributing to their environmental compatibility is their degradation pathway. Boronic acids ultimately break down into boric acid, a naturally occurring and environmentally benign compound often described as a "green compound". nih.gov This degradation minimizes the long-term environmental impact of using organoboron reagents in chemical synthesis. mdpi.comnih.gov The risk to aquatic ecosystems from boron compounds is generally considered low, except in areas with naturally high boron concentrations. researchgate.netnih.gov

Conclusion and Future Directions

Summary of Key Findings and Contributions

3-Bromo-2,4,6-trimethylphenylboronic acid has been established as a pivotal reagent in modern synthetic chemistry, primarily valued for its role as a sterically hindered building block. Its key contribution lies in facilitating the synthesis of complex, sterically congested biaryl compounds through Suzuki-Miyaura cross-coupling reactions. The strategic placement of three methyl groups ortho and para to the boronic acid moiety imparts significant steric bulk, which is instrumental in creating twisted molecular architectures that are otherwise difficult to access. Research has demonstrated its utility in coupling with a variety of aryl halides, including challenging substrates, to produce tri- and even tetra-ortho-substituted biaryls. nih.govwwjmrd.com The presence of the bromine atom on the aromatic ring is a significant feature, offering a secondary reactive site for sequential functionalization. This dual reactivity allows for a modular approach to the synthesis of complex molecules, where the boronic acid is utilized in an initial coupling, followed by a subsequent transformation at the C-Br bond, such as a second cross-coupling or other carbon-heteroatom bond-forming reactions. This versatility makes it an invaluable tool for constructing elaborate molecular frameworks from a single, multifunctional starting material.

Challenges and Opportunities in Hindered Arylboronic Acid Chemistry

The chemistry of sterically hindered arylboronic acids, including this compound, presents a unique set of challenges and opportunities. The primary challenge stems from the steric hindrance itself, which can significantly decrease reaction rates and yields in cross-coupling reactions. rsc.org The bulky methyl groups can impede the crucial transmetalation step in the catalytic cycle of reactions like the Suzuki-Miyaura coupling. mdpi.com Consequently, these substrates often require specialized, highly active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), along with carefully optimized reaction conditions to achieve satisfactory results. nih.govacs.org Another challenge is the potential for side reactions like protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom, particularly under harsh basic conditions. nih.goved.ac.uk

Despite these difficulties, the use of hindered arylboronic acids opens up immense opportunities for chemical synthesis. It provides a direct pathway to constructing molecules with significant steric crowding around the biaryl linkage. rsc.org These structures are prevalent in advanced materials, such as organic light-emitting diodes (OLEDs), where twisted conformations can prevent undesirable π-stacking and improve device performance. They are also crucial scaffolds in medicinal chemistry and natural product synthesis, where steric bulk can dictate biological activity and selectivity. The ongoing development of more robust and efficient catalysts capable of overcoming steric challenges continues to expand the synthetic utility of these valuable reagents. nih.gov

Future Research Avenues for this compound

Future research should focus on exploring the reactivity of this compound beyond its conventional use in Suzuki-Miyaura coupling. The unique electronic and steric properties of this compound could be harnessed in other transition-metal-catalyzed reactions. For instance, its application in Chan-Lam or Buchwald-Hartwig type C-N and C-O cross-coupling reactions could lead to the synthesis of sterically encumbered aryl amines and ethers, which are important motifs in pharmaceuticals and agrochemicals. Furthermore, the potential for this compound to engage in less common transformations, such as carbonylative couplings to produce hindered benzophenones or photoredox-catalyzed reactions, remains largely unexplored. rsc.org Investigating the reactivity of the boronic acid moiety as a directing group in C-H activation/functionalization reactions on the aromatic ring could also unveil novel synthetic pathways. The interplay between the bromo and boronic acid functionalities under various catalytic conditions is a rich area for discovery, potentially enabling one-pot, multi-component reactions to rapidly build molecular complexity.

The unique structural features of this compound make it an attractive scaffold for developing new functional molecules. In materials science, its ability to generate sterically hindered, non-coplanar structures can be exploited in the design of novel organic semiconductors, emitters for OLEDs, and porous organic polymers. The steric hindrance can be tuned to control intermolecular interactions and solid-state packing, which are critical for material properties.

In the biomedical field, phenylboronic acids are known to interact with diols, such as those found in sugars and glycoproteins. mdpi.comacs.org This property has been utilized for developing sensors and drug delivery systems. nih.govelsevierpure.com Future work could involve incorporating the this compound motif into larger molecules designed for specific biological targets. The bulky trimethylphenyl group could serve as a unique recognition element, while the boronic acid could act as a covalent warhead or a targeting group for sialic acid residues often overexpressed on cancer cell surfaces. acs.org The bromine atom also provides a convenient handle for attaching fluorophores, affinity tags, or other functionalities to create sophisticated chemical probes and therapeutic agents.

Table 1: Summary of Proposed Future Research Directions

| Research Avenue | Potential Methodology | Target Application |

|---|---|---|

| Novel Reactivity | Chan-Lam/Buchwald-Hartwig C-N/C-O Coupling | Synthesis of hindered aryl amines/ethers |

| Carbonylative Cross-Coupling | Access to sterically congested benzophenones | |

| Photoredox Catalysis | Exploration of radical-mediated transformations | |

| C-H Functionalization | Directed synthesis of polysubstituted aromatics | |

| Biological Applications | Glycoprotein Targeting | Development of cancer diagnostics and therapeutics |

| Biosensor Development | Creation of sensors for specific saccharides | |

| Medicinal Chemistry Scaffolding | Synthesis of novel biologically active compounds | |

| Material Applications | Organic Electronics (OLEDs) | Design of non-aggregating emitters and hosts |

| Porous Organic Polymers | Construction of materials for gas storage/separation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-2,4,6-trimethylphenylboronic acid, and how do substituents influence reaction yields?

- Methodological Answer : The synthesis typically involves halogenation and boronation steps. For brominated aryl boronic acids, Miyaura borylation using Pd(dppf)Cl₂ as a catalyst and bis(pinacolato)diboron (B₂Pin₂) in anhydrous THF at reflux (60–80°C) under inert atmosphere is effective . Methyl groups at the 2,4,6-positions introduce steric hindrance, requiring longer reaction times (24–48 hours) and elevated temperatures. Yields can drop by 10–15% compared to less hindered analogs due to reduced accessibility of the boron center. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How should researchers handle stability issues during storage and reactions involving this compound?

- Methodological Answer : The bromo and boronic acid groups make the compound sensitive to moisture and oxygen. Store at 0–6°C under nitrogen or argon . For reactions, use rigorously dried solvents (e.g., THF distilled over Na/benzophenone) and degas solutions via freeze-pump-thaw cycles. Premature deboronation can be minimized by adding stabilizing ligands like 1,4-diazabicyclo[2.2.2]octane (DABCO) at 5 mol% .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹¹B NMR : A singlet near δ 30–32 ppm confirms the boronic acid moiety.

- ¹H NMR : Methyl groups appear as singlets (δ 2.1–2.4 ppm), while the aromatic proton (if present) shows splitting due to coupling with boron (³J ~3–5 Hz).

- FT-IR : B-O stretching at ~1340 cm⁻¹ and B-OH at ~3200 cm⁻¹.

- HRMS : Use ESI+ with sodium adducts ([M+Na]⁺) for accurate mass validation .

Advanced Research Questions

Q. How do electron-donating methyl groups and the bromo substituent affect Suzuki-Miyaura cross-coupling efficiency?

- Methodological Answer : The methyl groups increase steric bulk, slowing transmetallation steps. Kinetic studies show a 20–30% reduction in coupling rates compared to unsubstituted analogs. Use bulky ligands (e.g., SPhos or XPhos) to stabilize the Pd center and mitigate steric effects . The bromo substituent acts as a directing group, enhancing regioselectivity in subsequent functionalization (e.g., C-H activation). DFT calculations (B3LYP/6-31G*) indicate the bromo group lowers the LUMO energy of the aryl ring, facilitating oxidative addition .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to targets like leucyl-tRNA synthetase. Parameterize the boronic acid using GAFF2 force fields. The trifluoromethyl analog’s docking data () suggests a binding affinity (Kd) of ~5–10 µM, driven by halogen bonding (Br···O=C interactions) and hydrophobic contacts with methyl groups . Free energy perturbation (FEP) calculations refine binding predictions by accounting for solvation effects .

Q. How can contradictory data in cross-coupling reactions (e.g., low yields vs. high selectivity) be systematically resolved? **

- Methodological Answer : Contradictions often arise from competing protodeboronation or homo-coupling. Use DoE (Design of Experiments) to optimize:

- Catalyst loadings : 1–5 mol% Pd(OAc)₂ with 2–4 equiv of ligand.

- Bases : K₂CO₃ (polar aprotic solvents) vs. CsF (non-polar solvents).

- Temperature : 60–100°C for sterically hindered systems.

Monitor reaction progress via LC-MS every 2 hours. If protodeboronation dominates, switch to aryl trifluoroborate salts (prepared via KHF₂ treatment) to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.